トリアムシノロンアセトニド 21-酢酸エステル

説明

Triamcinolone Acetonide Description

Triamcinolone acetonide is a synthetic glucocorticoid used in various formulations for local administration as an anti-inflammatory agent. It has been effectively used in ocular therapeutics for over 50 years, particularly for periocular and intraocular treatment of retinal vasculature disease and uveitis . It is also used in the treatment of allergic rhinitis, where it has been shown to reduce symptoms effectively without significant systemic absorption or suppression of hypothalamic-pituitary-adrenal (HPA) axis function at therapeutic dosages . Additionally, triamcinolone acetonide has been formulated for intra-articular therapy in experimental arthritis and has been found to have potent local anti-inflammatory effects without detectable systemic side effects .

Synthesis Analysis

Triamcinolone acetonide 21-acetate has been synthesized through various methods. For instance, triamcinolone acetonide 21-oic acid methyl ester was synthesized by oxidation to the 21-dehydro compound, further oxidation to the acid, esterification, and purification by TLC and HPLC . Another synthesis approach involved labeling the acetonide with carbon-11 for use in PET studies, where labeled acetone was used as a synthetic intermediate .

Molecular Structure Analysis

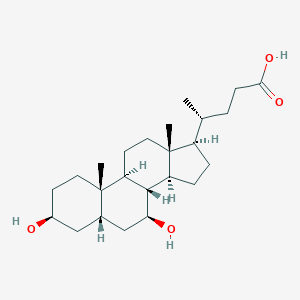

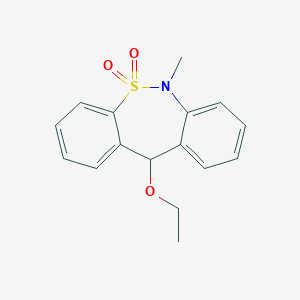

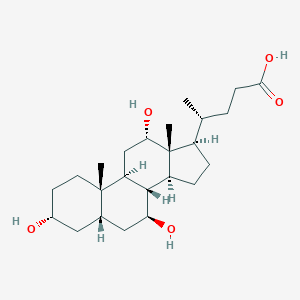

The molecular structure of triamcinolone acetonide includes a 9 alpha-fluoro-11 beta, 16 alpha, 17 alpha, 21-tetrahydroxypregna-1,4-diene-3,20-dione 16,17-acetonide moiety . This structure is responsible for its high affinity for glucocorticoid receptors and its potent anti-inflammatory activity .

Chemical Reactions Analysis

Triamcinolone acetonide interacts with glucocorticoid receptors, converting the unactivated 10 S receptor to the activated 4-5 S form, which is then degraded at an increased rate by the cell . It also stimulates endogenous adenosine signaling, which contributes to its edema-resolving effects in the retina .

Physical and Chemical Properties Analysis

The physical and chemical properties of triamcinolone acetonide contribute to its therapeutic efficacy and safety profile. It is not significantly absorbed into the systemic circulation when administered nasally , and its liposomal formulation allows for prolonged retention in the articular cavity . The compound's affinity for glucocorticoid receptors and rapid hydrolysis in serum to inactive forms minimizes systemic side effects . Additionally, triamcinolone acetonide-loaded solid lipid nanoparticles have been developed for improved topical ocular delivery, demonstrating sustained drug delivery into anterior and posterior segment ocular tissues .

Relevant Case Studies

Case studies have demonstrated the effectiveness of triamcinolone acetonide in various therapeutic contexts. For example, its use in ocular therapeutics has been well-documented, with a comprehensive review discussing its pharmacokinetics and uses in numerous diseases . In the treatment of allergic rhinitis, clinical trials have shown that triamcinolone acetonide is more effective than placebo and comparable to other corticosteroids and oral antihistamines . Intra-articular therapy with a liposomal formulation of triamcinolone acetonide has shown increased efficiency in suppressing experimentally-induced arthritis compared to free triamcinolone acetonide . Furthermore, the development of triamcinolone acetonide 21-oic acid methyl ester has shown promise as a potent local anti-inflammatory steroid without systemic effects .

科学的研究の応用

網膜疾患治療

トリアムシノロンアセトニド: (TA) は、さまざまな網膜疾患の治療に広く使用されてきました。その適用は、非適応症の硝子体内注射から、高度なナノ医薬品送達システムへと進化してきました。 局所リポソームなどのナノ粒子ベースのTA送達システムの使用は、加齢黄斑変性、糖尿病性黄斑浮腫、網脈閉塞症、ぶどう膜炎、嚢胞様黄斑浮腫などの後眼部の疾患の治療に有望であることが示されています。 .

眼科医薬品送達

眼の複雑な解剖学的構造により、後眼部への薬物送達は困難です。TAは、硝子体内コルチコステロイド薬剤インプラントなど、革新的な送達プラットフォームに採用されてきました。 これらの方法は、治療用量を直接患部に送達することを目的としており、それにより治療効果が向上します。 .

間葉系幹細胞への影響

研究により、TAは、ヒト骨髄由来初代間葉系幹細胞(MSC)の生存率と機能に影響を与える可能性があることが示されています。TA処理は、MSCにおけるアポトーシスを誘導し、脂肪形成を促進し、軟骨形成を阻害することが示されています。 これは、TAがMSCに及ぼす影響は、特に免疫調節特性を考えると、関節の回復と恒常性に影響を与える可能性があることを示唆しています。 .

関節痛と骨折治癒

TAは、関節痛や骨折の症状を軽減するために、関節内および関節周囲に一般的に投与されます。研究では、TAの治癒過程への長期的な影響を考慮した治療の最適化に重点が置かれています。 TAがMSCの維持と分化に及ぼす影響は、関節の回復のための精密ベースの治療における重要な要素です。 .

制御された薬物放出

TAは、制御された薬物放出のために設計されたポリウレタンベースのインプランタブルデバイスに組み込まれてきました。これらのデバイスは現在、糖尿病性黄斑浮腫の患者を対象としたフェーズ1のヒト臨床試験中です。 制御放出システムは、長期間にわたって安定した薬物投与を提供することを目指しており、患者の転帰を改善する可能性があります。 .

分析方法開発

高速液体クロマトグラフィー(HPLC)を用いたTAの分析方法の開発は、重要な研究分野となっています。 これらの方法の妥当性を確認することは、さまざまな製剤におけるTAの正確な測定を保証するために不可欠であり、研究と臨床応用の両方に不可欠です。 .

作用機序

Target of Action

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .

Mode of Action

Triamcinolone acetonide 21-acetate binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .

Pharmacokinetics

Triamcinolone acetonide 21-acetate exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .

Result of Action

The anti-inflammatory and immunosuppressive effects of triamcinolone acetonide 21-acetate result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .

Action Environment

The action of triamcinolone acetonide 21-acetate can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .

Safety and Hazards

特性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959526 | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3870-07-3 | |

| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)